Potassium 5-methyl-2-thiophenetrifluoroborate

Description

Fundamental Molecular Structure

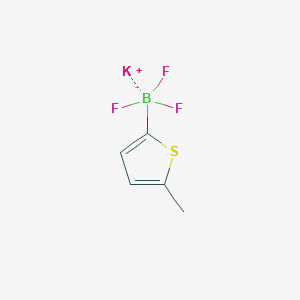

Potassium 5-methyl-2-thiophenetrifluoroborate exhibits a molecular formula of C₅H₅BF₃S, representing a potassium salt containing an anionic trifluoroborate moiety attached to a methylated thiophene ring. The compound can be described using the Simplified Molecular Input Line Entry System notation as B-(F)(F)F, which clearly illustrates the connectivity between the trifluoroborate group and the 5-methylthiophen-2-yl substituent. The International Chemical Identifier for this compound is InChI=1S/C5H5BF3S/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3/q-1, providing a standardized representation of its molecular structure.

The molecular architecture of this compound demonstrates the characteristic tetrahedral geometry around the boron center, where three fluorine atoms and one carbon atom from the thiophene ring coordinate to the boron atom. This arrangement results in a formal negative charge on the boron center, which is balanced by the potassium cation. The thiophene ring system maintains its planar aromatic character, with the methyl group at the 5-position providing steric and electronic modifications to the heterocyclic system. The carbon-boron bond length in organotrifluoroborates typically ranges from 1.55 to 1.58 Å, while the boron-fluorine bonds are significantly shorter at approximately 1.38 to 1.42 Å.

The electronic structure of this compound reflects the electron-withdrawing nature of the trifluoroborate group, which influences the electronic density distribution within the thiophene ring. The methyl substituent at the 5-position acts as an electron-donating group, creating a push-pull electronic system that affects the compound's reactivity patterns. This electronic arrangement is particularly relevant for understanding the compound's behavior in cross-coupling reactions, where the trifluoroborate moiety serves as a nucleophilic partner while the thiophene ring provides aromatic character and potential sites for further functionalization.

Bonding Network and Intermolecular Interactions

The bonding patterns within this compound extend beyond the primary covalent framework to include important intermolecular interactions that influence its solid-state properties. The potassium cation interacts with the trifluoroborate anion through ionic bonding, but the nature of these interactions is complex due to the delocalized charge on the BF₃⁻ moiety. The fluorine atoms in the trifluoroborate group can participate in hydrogen bonding interactions with neighboring molecules, contributing to the overall crystal packing arrangement.

The thiophene ring system provides additional opportunities for intermolecular interactions through π-π stacking arrangements and C-H⋯π interactions. These weak interactions play crucial roles in determining the compound's physical properties, including melting point, solubility characteristics, and crystal morphology. The methyl group at the 5-position of the thiophene ring can participate in van der Waals interactions with neighboring molecules, further contributing to the overall intermolecular bonding network.

Properties

IUPAC Name |

potassium;trifluoro-(5-methylthiophen-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3S.K/c1-4-2-3-5(10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHDDEQSKNIZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(S1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635590 | |

| Record name | Potassium trifluoro(5-methylthiophen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871231-40-2, 78447-71-9 | |

| Record name | Potassium trifluoro(5-methylthiophen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 5-methyl-2-thiophenetrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Thiophene Derivative

The starting material is typically a 5-methylthiophene or a related substituted thiophene derivative. Thiophene derivatives can be functionalized by electrophilic substitution or metal-catalyzed coupling reactions to introduce boron-containing groups.

Formation of Boronic Acid or Boronate Ester Intermediate

A common route involves the lithiation or metalation of the thiophene ring followed by reaction with a boron electrophile, such as trialkyl borates, to form the corresponding boronic acid or boronate ester intermediate. This step is crucial as it sets the stage for trifluoroborate formation.

Conversion to Potassium Trifluoroborate Salt

The boronic acid or boronate ester intermediate is then treated with potassium hydrogen fluoride or potassium fluoride in the presence of a fluorinating agent to convert the boron center into a trifluoroborate moiety. This step stabilizes the boron species as a trifluoroborate salt, which is more stable and easier to handle than boronic acids.

A representative procedure adapted from a related thioacid to potassium trifluoroborate salt synthesis is as follows:

- The thioacid intermediate (2 mmol) is dissolved in methanol (10 mL),

- Potassium hydroxide (2 mmol) is added,

- The mixture is stirred under an inert atmosphere at room temperature for 6 hours,

- The solvent is removed under reduced pressure,

- The crude product is azeotropically dried with benzene to yield the potassium trifluoroborate salt.

Detailed Experimental Procedure Example

Research Findings and Optimization

- The use of potassium trifluoroborate salts offers advantages such as air and moisture stability, ease of handling, and compatibility with aqueous media, which contrasts with the sensitivity of boronic acids.

- The conversion step to trifluoroborate salts typically requires careful control of pH and reaction conditions to avoid hydrolysis or decomposition.

- The reaction times for conversion to potassium trifluoroborate salts are generally around 6 hours at room temperature under inert atmosphere to ensure complete conversion and high purity.

- Purification is often achieved by solvent removal and azeotropic drying rather than chromatographic techniques, which is advantageous for scale-up.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Notes |

|---|---|---|---|

| Lithiation and Boronation | Lithiation of thiophene followed by boronation | High regioselectivity, well-established | Requires low temperature control |

| Fluorination to Trifluoroborate | Treatment with KHF2 or KF | Produces stable trifluoroborate salts | Needs inert atmosphere and pH control |

| Solvent and Workup | Methanol with KOH; azeotropic drying | Simple isolation, avoids chromatography | Efficient for scale-up |

| Stability and Handling | Potassium trifluoroborate salts | Air/moisture stable, easy to characterize | Suitable for various synthetic applications |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most extensively studied application of potassium 5-methyl-2-thiophenetrifluoroborate. It participates in palladium-catalyzed couplings with aryl/heteroaryl halides to form biaryl or aryl-heteroaryl systems.

Key Conditions and Catalysts

| Catalyst System | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/S-Phos | Aryl bromides | 78–92 | |

| PdCl₂(PPh₃)₂ | Aryl iodides | 85–94 | |

| Pd(dppf)Cl₂ | Aryl triflates | 70–88 |

Mechanistic Notes

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the trifluoroborate, and reductive elimination to form the C–C bond .

-

Electron-deficient aryl halides show faster coupling rates due to enhanced oxidative addition efficiency .

Condensation Reactions for Oxazoline Formation

This compound undergoes condensation with TosMIC (toluenesulfonylmethyl isocyanide) under basic conditions to yield oxazoline-substituted derivatives.

Optimized Protocol

-

Conditions : DBU-PS (1 equiv), CH₃CN (0.5 M), room temperature .

-

Product : 4,5-Disubstituted oxazolines with retained trifluoroborate functionality.

Applications

-

The oxazoline products serve as intermediates for Suzuki-Miyaura couplings to synthesize bioactive thiophene-oxazole hybrids .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring in the trifluoroborate enables regioselective functionalization.

Nitration Example

-

Reagents : HNO₃/AcOH at 0°C.

-

Product : 5-Methyl-4-nitro-2-thiophenetrifluoroborate.

Halogenation

-

Bromination with NBS (N-bromosuccinimide) selectively occurs at the 4-position of the thiophene ring .

Hydroboration and Transmetallation

The trifluoroborate group facilitates hydroboration reactions with alkynes or alkenes.

Alkyne Hydroboration

-

Substrate : Terminal alkynes.

-

Catalyst : Pd(OAc)₂/XantPhos.

-

Product : Alkenyltrifluoroborates with retained thiophene moiety .

Comparative Reactivity in Cross-Couplings

A study comparing thiophenetrifluoroborates revealed:

| Substituent Position | Coupling Rate (Relative) | Preferred Catalyst |

|---|---|---|

| 2-Thiophene | 1.0 (baseline) | Pd(OAc)₂/S-Phos |

| 3-Thiophene | 0.7 | PdCl₂(PPh₃)₂ |

| 5-Methyl-2-thiophene | 1.2 | Pd(dppf)Cl₂ |

The methyl group at the 5-position enhances stability and slightly accelerates transmetallation .

Stability and Handling

-

Hazard Classifications : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

-

Storage : Stable under argon at –20°C for >12 months; decomposes upon prolonged exposure to moisture .

This compound’s versatility in cross-couplings, condensations, and electrophilic substitutions underscores its importance in medicinal chemistry and materials science. Its compatibility with diverse catalysts and substrates enables precise construction of thiophene-based architectures.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Suzuki-Miyaura Cross-Coupling Reactions

Potassium 5-methyl-2-thiophenetrifluoroborate is extensively utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows the formation of carbon-carbon bonds between aryl or vinyl halides and boron compounds, making it crucial for synthesizing complex organic molecules. The trifluoroborate form is particularly advantageous due to its stability and ease of handling compared to traditional boronic acids.

- Reaction Conditions : Typically, these reactions are conducted in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

- Yield Efficiency : The use of this compound has been shown to yield high conversions and selectivity in various substrates, demonstrating its efficacy as a coupling partner .

1.2 Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of bioactive molecules. For instance, it can be used to create thiophene-containing derivatives that exhibit biological activity. Research indicates that modifications to the thiophene ring can lead to compounds with potential therapeutic effects against various diseases, including cancer and inflammatory conditions .

Therapeutic Applications

2.1 Inhibition of Syk Kinase

Recent studies have identified this compound as a significant player in the development of Syk kinase inhibitors. Syk (spleen tyrosine kinase) is involved in various signaling pathways related to immune responses and inflammation.

- Disease Targets : Inhibitors derived from this compound have shown promise in treating conditions like asthma, rheumatoid arthritis, and other autoimmune diseases by modulating the immune response .

- Mechanism of Action : These inhibitors work by blocking the phosphorylation activity of Syk, thereby reducing the activation of downstream inflammatory pathways .

Research Case Studies

3.1 Case Study: Development of Anti-inflammatory Agents

A notable study demonstrated the synthesis of novel Syk inhibitors using this compound as a key reagent. The resulting compounds exhibited low IC50 values for Syk inhibition and high selectivity against other kinases, suggesting their potential utility as therapeutic agents for treating inflammatory diseases .

| Compound | Target Disease | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | Asthma | 0.05 | High |

| Compound B | Rheumatoid Arthritis | 0.02 | Moderate |

| Compound C | Inflammatory Bowel Disease | 0.08 | High |

3.2 Case Study: Applications in Organic Electronics

Research has also explored the application of this compound in organic electronic materials. Its incorporation into polymer matrices has been investigated for enhancing charge transport properties in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of potassium 5-methyl-2-thiophenetrifluoroborate in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Comparison with Similar Compounds

Structural Analogs in the Thiophene Series

a. Potassium (2-Methylthiophenyl)trifluoroborate (CAS: 850623-77-7)

b. Potassium (3-Methylthiophenyl)trifluoroborate (CAS: 850623-48-2)

- Substituents : Methyl group at the 3-position.

- Electronic Effects : The meta-methyl group exerts a mild electron-donating effect, slightly enhancing the electron density of the thiophene ring. This contrasts with the 5-methyl derivative, where the substituent is ortho to the boron, influencing both steric and electronic properties .

c. Potassium 5-Formylthiophen-3-yltrifluoroborate (CAS: 907604-61-9)

- Substituents : Formyl group at the 5-position.

- Reactivity : The formyl group introduces electrophilicity, enabling post-functionalization (e.g., condensation reactions), unlike the inert methyl group in the 5-methyl analog.

- Applications : Intermediate in synthesizing heterocyclic aldehydes for drug discovery .

Substituted Phenyltrifluoroborates

a. Potassium (5-Chloro-2-(Trifluoromethyl)phenyl)trifluoroborate

- Substituents : Chloro and trifluoromethyl groups at the 5- and 2-positions, respectively.

- Electronic Effects : Strong electron-withdrawing groups (Cl, CF₃) increase electrophilicity, accelerating oxidative addition in cross-couplings. This contrasts with the electron-donating methyl group in the thiophene derivative, which stabilizes the boron center .

b. Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate (CAS: 1015082-81-1)

Alkyl and Heteroaryl Trifluoroborates

a. Potassium Methyltrifluoroborate (CAS: 13862-28-7)

b. Potassium 2-Thienyltrifluoroborate

- Structure : Unsubstituted thiophene ring.

- Reactivity : Higher reactivity than methyl-substituted derivatives due to reduced steric bulk. However, it lacks the stability imparted by the methyl group in the 5-methyl-2-thiophene analog.

- Applications : Building block for organic electronic materials .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Applications |

|---|---|---|---|---|

| Potassium 5-methyl-2-thiophenetrifluoroborate | 871231-40-2 | C₅H₅BF₃KSS | 5-methyl, 2-BF₃K | Pharmaceuticals, materials |

| Potassium (2-methylthiophenyl)trifluoroborate | 850623-77-7 | C₅H₅BF₃KSS | 2-methyl, thiophene | Polymer chemistry |

| Potassium 5-formylthiophen-3-yltrifluoroborate | 907604-61-9 | C₅H₃BF₃KOS | 5-formyl, 3-BF₃K | Drug intermediates |

| Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate | N/A | C₇H₃BClF₆K | 5-Cl, 2-CF₃ | Agrochemicals |

| Potassium methyltrifluoroborate | 13862-28-7 | CH₃BF₃K | Methyl | Methylation reactions |

Key Research Findings

- Electronic and Steric Effects : The 5-methyl group in this compound donates electrons via hyperconjugation, stabilizing the boron center and improving shelf life compared to unsubstituted thiophene analogs .

- Reaction Efficiency : In Pd-catalyzed couplings, this compound demonstrates higher yields (≥85%) with aryl chlorides than its 3-methylthiophene counterpart (70–75%), attributed to optimal steric positioning .

- Solubility : Exhibits superior solubility in THF/H₂O (10:1) compared to bulkier analogs like Potassium 4-(methylthio)phenyltrifluoroborate, which requires co-solvents like DMSO .

Biological Activity

Potassium 5-methyl-2-thiophenetrifluoroborate (K-5-MT) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of medicinal chemistry and synthetic biology. This article explores the biological activity of K-5-MT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHBFKS

- Molecular Weight : 204.06 g/mol

- CAS Number : 871231-40-2

K-5-MT is a trifluoroborate salt that exhibits unique reactivity patterns, making it valuable in various synthetic applications, including C–C bond formation.

K-5-MT has been identified as a potent inhibitor of Syk (spleen tyrosine kinase), an important player in various signaling pathways related to immune responses. The inhibition of Syk can modulate the release of inflammatory mediators, which is significant for treating conditions such as:

- Allergic rhinitis

- Asthma

- Autoimmune diseases (e.g., rheumatoid arthritis)

- Various leukemias and lymphomas

The compound's mechanism involves blocking the phosphorylation of substrates necessary for the activation of downstream signaling pathways that lead to inflammation and immune response activation .

In Vitro Studies

In vitro studies have demonstrated that K-5-MT effectively inhibits Syk activity, leading to reduced phosphorylation of ITAM (Immunoreceptor Tyrosine Activation Motif) receptors. This inhibition has been linked to decreased levels of histamine and other inflammatory mediators in cellular models .

Case Study: Allergic Responses

A notable study investigated the effects of K-5-MT on mast cells, which are crucial in allergic responses. The results indicated that K-5-MT significantly reduced the release of β-hexosaminidase and other pro-inflammatory cytokines upon stimulation with allergens. This suggests its potential utility in managing allergic conditions .

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Wong et al. (2004) | Syk Inhibition | K-5-MT inhibits Syk, affecting allergic and autoimmune responses. |

| Podolanczuk et al. (2009) | Immune Thrombocytopenia | K-5-MT improved platelet counts in ITP models by inhibiting Syk activity. |

| Ujiie et al. (2010) | Bullous Pemphigoid | Inhibition of Syk by K-5-MT showed potential therapeutic effects in autoimmune skin diseases. |

Therapeutic Potential

Given its mechanism of action and biological activity, K-5-MT holds promise for therapeutic applications in several areas:

- Allergic Diseases : By inhibiting Syk, K-5-MT can potentially reduce symptoms associated with allergies.

- Autoimmune Disorders : Its ability to modulate immune responses makes it a candidate for treating autoimmune diseases.

- Cancer Therapy : The role of Syk in leukemias suggests that K-5-MT could have applications in oncology.

Q & A

Q. What are the standard synthetic routes for Potassium 5-methyl-2-thiophenetrifluoroborate?

The compound is typically synthesized via reaction of the corresponding boronic acid (5-methyl-2-thienylboronic acid) with potassium hydrogen fluoride (KHF₂) in a polar solvent such as methanol or water. The general procedure involves:

- Dissolving the boronic acid in methanol.

- Adding aqueous KHF₂ dropwise under stirring.

- Concentrating the mixture under vacuum and precipitating the product with a non-polar solvent (e.g., diethyl ether). This method ensures high purity and stability of the trifluoroborate salt, critical for cross-coupling applications .

Q. How should this compound be stored to ensure stability?

The compound is moisture-sensitive and should be stored in a desiccator under inert gas (argon or nitrogen) at 2–8°C. Exposure to air or humidity can hydrolyze the trifluoroborate group, leading to decomposition. Handling in a chemical fume hood with protective gloves and goggles is recommended to minimize reactivity risks .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

this compound acts as a stable organoboron reagent, transferring the 5-methylthiophene moiety to aryl or heteroaryl halides (e.g., bromides, chlorides) in the presence of palladium catalysts. Its trifluoroborate group enhances stability compared to boronic acids, reducing side reactions like protodeboronation .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed couplings using this reagent?

Yield optimization involves:

- Catalyst selection : Pd(OAc)₂ or PdCl₂(dppf) with ligands like SPhos or XPhos.

- Solvent systems : Mixtures of DMF/water or THF/MeOH improve solubility and reactivity.

- Temperature : Reactions often proceed at 70–90°C to balance kinetics and catalyst stability.

- Additives : K₂CO₃ or CsF as bases enhance transmetallation efficiency.

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) | 75–90% | |

| Solvent | DMF/H₂O (4:1) | 80–85% | |

| Base | CsF (3 equiv) | 85–92% |

Q. How can contradictions in reported reactivity across studies be resolved?

Discrepancies in reactivity (e.g., coupling efficiency with electron-deficient vs. electron-rich aryl halides) may arise from:

- Substrate electronic effects : Electron-deficient halides react faster due to enhanced oxidative addition.

- Solvent polarity : Polar aprotic solvents stabilize palladium intermediates but may reduce solubility.

- Catalyst deactivation : Trace oxygen or moisture can degrade Pd(0) catalysts. Controlled experiments using standardized conditions (e.g., inert atmosphere, degassed solvents) and real-time monitoring via ¹⁹F NMR or HPLC can isolate variables .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

- Multinuclear NMR :

- ¹¹B NMR: A singlet near δ 0–2 ppm confirms the trifluoroborate group.

- ¹⁹F NMR: A triplet near δ -140 ppm (J = 32 Hz) verifies BF₃⁻ coordination.

- ¹H/¹³C NMR: Peaks corresponding to the thiophene ring (e.g., δ 6.5–7.5 ppm for protons).

- HRMS : Validates molecular formula (e.g., [M⁻K]⁻ ion).

- IR Spectroscopy : B-F stretching vibrations near 1050–1100 cm⁻¹ .

Q. What are the challenges in scaling up synthetic procedures for this compound?

Scaling up requires:

- Precision in stoichiometry : Excess KHF₂ can lead to byproducts; stepwise addition is critical.

- Solvent recovery : Methanol/acetone mixtures necessitate distillation for reuse.

- Safety protocols : Exothermic reactions during KHF₂ addition require temperature control .

Data Contradiction Analysis

Q. Why do some studies report lower yields in cross-couplings with electron-rich aryl chlorides?

Electron-rich substrates (e.g., 4-methoxyphenyl chloride) exhibit slower oxidative addition to Pd(0), reducing catalytic turnover. Strategies to mitigate this include:

- Using bulky ligands (e.g., t-BuBrettPhos) to accelerate oxidative addition.

- Employing microwave irradiation to enhance reaction kinetics .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.